The synthesis of ecteinascidine 729 involves a series of intricate biosynthetic pathways. Initial studies suggest that it may derive from a common precursor through various enzymatic transformations. A retro-biosynthetic analysis indicates multiple potential routes for its biosynthesis, including the formation of diketopiperazine intermediates .
Key methods employed in the synthesis include:
The complexity of its synthesis reflects the need for advanced techniques in organic chemistry to produce this compound efficiently.
Ecteinascidine 729 possesses a complex molecular structure characterized by several fused rings and multiple functional groups. Its molecular formula is , indicating the presence of carbon, hydrogen, nitrogen, oxygen, and sulfur atoms. The structural features include:
The detailed molecular structure can be represented as follows:
Spectroscopic techniques such as nuclear magnetic resonance (NMR) and mass spectrometry have confirmed these structural features and provided insights into the arrangement of atoms within the molecule .
Ecteinascidine 729 engages in several significant chemical reactions that contribute to its pharmacological properties:
The reactivity profile of ecteinascidine 729 underscores its potential as a chemotherapeutic agent.
The mechanism of action for ecteinascidine 729 primarily involves its interaction with DNA. Upon binding to the minor groove, it induces structural changes that disrupt normal DNA function, leading to:
Data from pharmacological studies indicate that ecteinascidine 729 exhibits significant antiproliferative activity against various cancer cell lines with IC50 values often in the low nanomolar range .
Ecteinascidine 729 exhibits several notable physical and chemical properties:
These properties are essential for formulating effective drug delivery systems and optimizing therapeutic applications .
Ecteinascidine 729 has garnered attention for its potential applications in oncology:
Clinical trials have demonstrated promising results, particularly against leukemia and melanoma, highlighting its role as a candidate for future cancer therapies .
Ecteinascidin 729 (ET-729) was first isolated in 1990 from the colonial marine tunicate Ecteinascidia turbinata alongside related compounds such as ET-743 (trabectedin) and ET-770. The initial extraction and identification were pioneered by Rinehart et al., who employed chromatographic techniques to separate the complex mixture of alkaloids present in the organism's ethanolic extracts. ET-729 was identified as a minor constituent but demonstrated exceptional in vivo antitumor activity in preliminary screenings. Unlike the more abundant ET-743, ET-729 required highly specialized purification methods due to its low natural abundance (0.0001–0.001% of wet tunicate mass) [1] [3] [9]. Structural elucidation relied on nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry, confirming it as a tris(tetrahydroisoquinoline) alkaloid with a molecular formula of C₃₉H₄₃N₄O₁₀S [3]. Its potent bioactivity prompted immediate interest in its therapeutic potential.
Ecteinascidia turbinata belongs to the family Perophoridae within the class Ascidiacea (marine tunicates). These filter-feeding invertebrates inhabit mangrove roots, seagrass beds, and coral reefs in tropical and subtropical regions, notably the Caribbean Sea, Mediterranean Sea, and Gulf of Mexico. The tunicate forms dense colonies encased in a protective gelatinous "tunic," which harbors a symbiotic microbiome crucial for chemical defense. Recent genomic evidence confirms that ET-729 and other ecteinascidins are biosynthesized not by the tunicate itself, but by the bacterial symbiont Candidatus Endoecteinascidia frumentensis. This symbiotic relationship exemplifies marine chemical ecology: the tunicate provides habitat and nutrients, while the bacteria produce cytotoxic alkaloids that deter predation [1] [4]. The tunicate’s ability to thrive in nutrient-poor environments is partly attributed to this symbiosis, which enhances its survival through chemical defense.
ET-729 is a complex tris-tetrahydroisoquinoline (THIQ) alkaloid characterized by three fused THIQ subunits (A, B, and C) forming a pentacyclic core. Its structure features:
Table 1: Comparative Bioactivity of Ecteinascidins
Compound | IC₅₀ (ng/mL) vs. P388 Leukemia | IC₅₀ (ng/mL) vs. B16 Melanoma | Relative Potency vs. ET-743 |
---|---|---|---|
ET-729 | 0.2 | <1.0 | 10× higher |
ET-743 | 0.5 | 5.0 | 1× (reference) |
ET-770 | 2.5 | 1.0 | 0.2× |
ET-745 | 25 | 10 | 0.02× |
Table 2: Structural Features of ET-729 vs. Key Ecteinascidins
Feature | ET-729 | ET-743 | ET-770 |
---|---|---|---|
Molecular Formula | C₃₉H₄₃N₄O₁₀S | C₃₉H₄₃N₄O₁₁S | C₄₀H₄₂N₄O₁₀S |
C-21 Substituent | –CN | –CN | –H |
C-22 Bridge | Lactone (10-membered) | Lactone (10-membered) | Lactone (10-membered) |
C-6′ Methoxy | Present | Present | Absent |
Bioactive Core | Pentacyclic THIQ (A+B units) | Pentacyclic THIQ (A+B units) | Pentacyclic THIQ (A+B units) |
CAS No.:
CAS No.: 1401708-83-5
CAS No.: 119068-77-8
CAS No.: 113378-31-7
CAS No.: 92950-40-8
CAS No.: 120026-55-3